Ganoderenic Acid H
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Overview
Description
Ganoderenic Acid H is a lanostane-type triterpene compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects . It is a secondary metabolite produced through the mevalonate pathway and has a complex structure with multiple hydroxyl groups and a carboxylic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Ganoderenic Acid H involves the expression of specific cytochrome P450 enzymes from Ganoderma lucidum in a heterologous host like Saccharomyces cerevisiae . This method allows for the efficient production of the compound by manipulating the genetic and environmental conditions to enhance yield.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This process uses various growth media and nutrient substrates to optimize the production of triterpenoids . Genetic engineering techniques are also employed to increase the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid H undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit enhanced biological activities .
Scientific Research Applications
Ganoderenic Acid H has a wide range of scientific research applications:
Mechanism of Action
Ganoderenic Acid H exerts its effects by inhibiting key transcription factors such as AP-1 and NF-kappaB, which are involved in the regulation of inflammatory and immune responses . The compound also targets specific molecular pathways, including the mevalonate pathway, to modulate the production of other bioactive compounds .
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid H
- Ganoderenic Acid A
- Ganoderenic Acid D
Comparison: Ganoderenic Acid H is unique due to its specific hydroxylation pattern and its potent inhibitory effects on transcription factors AP-1 and NF-kappaB . Compared to other similar compounds, it exhibits stronger anti-tumor and anti-inflammatory activities, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
SXBOKJLQZQAVPU-JUMPEBTESA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Origin of Product |
United States |
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